3-Fluorocycloheptan-1-amine
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Overview
Description
3-Fluorocycloheptan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a seven-membered cycloalkane ring with a fluorine atom and an amine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocycloheptan-1-amine typically involves the following steps:
Cycloheptanone to 3-Fluorocycloheptanone: The starting material, cycloheptanone, undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to yield 3-fluorocycloheptanone.
Reduction to 3-Fluorocycloheptanol: The 3-fluorocycloheptanone is then reduced to 3-fluorocycloheptanol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to this compound: Finally, the 3-fluorocycloheptanol is converted to this compound through an amination reaction, often using reagents such as ammonia or an amine source under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Fluorocycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cycloheptane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions .
Major Products
Oxidation: Imines or nitriles.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorocycloheptan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Fluorocycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluorocyclopentan-1-amine: A smaller ring size, leading to different steric and electronic effects.
3-Fluorocyclohexan-1-amine: A six-membered ring, which affects its stability and reactivity compared to the seven-membered ring of 3-Fluorocycloheptan-1-amine .
Uniqueness
This compound is unique due to its seven-membered ring structure combined with a fluorine atom and an amine group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
3-fluorocycloheptan-1-amine |
InChI |
InChI=1S/C7H14FN/c8-6-3-1-2-4-7(9)5-6/h6-7H,1-5,9H2 |
InChI Key |
SQWDXTXZHJISIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)N)F |
Origin of Product |
United States |
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